BenchChemオンラインストアへようこそ!

4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide

Histamine H₃ receptor CNS drug discovery GPCR pharmacology

4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide (CAS 941966-93-4) is a synthetic small‑molecule phenylsulfonyl butanamide derivative classified in the Therapeutic Target Database (TTD) as ‘Phenylsulfonyl derivative 4’ (TTD Drug ID: D0ZC7W). Its molecular formula is C₁₇H₁₈N₂O₆S, bearing a 2‑methoxy‑4‑nitro substitution pattern on the anilide ring and a terminal benzenesulfonyl group linked via a butanamide spacer.

Molecular Formula C17H18N2O6S
Molecular Weight 378.4
CAS No. 941966-93-4
Cat. No. B2904211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide
CAS941966-93-4
Molecular FormulaC17H18N2O6S
Molecular Weight378.4
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C17H18N2O6S/c1-25-16-12-13(19(21)22)9-10-15(16)18-17(20)8-5-11-26(23,24)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20)
InChIKeyNVGFMGLNJJHSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile: 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide (CAS 941966-93-4) – Target Class & Molecular Identity


4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide (CAS 941966-93-4) is a synthetic small‑molecule phenylsulfonyl butanamide derivative classified in the Therapeutic Target Database (TTD) as ‘Phenylsulfonyl derivative 4’ (TTD Drug ID: D0ZC7W) [1]. Its molecular formula is C₁₇H₁₈N₂O₆S, bearing a 2‑methoxy‑4‑nitro substitution pattern on the anilide ring and a terminal benzenesulfonyl group linked via a butanamide spacer . The compound is disclosed in the patent literature as a histamine H₃ receptor (H₃R) inhibitor and is assigned to Oxygen Healthcare Research Pvt. Ltd., with a patented indication for central nervous system disease [1].

Why Generic Substitution of 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide Is Not Supported by Current Evidence


Within the phenylsulfonyl butanamide class, the precise arrangement of nitro and methoxy substituents on the anilide ring critically governs H₃R pharmacophore complementarity. The 2‑methoxy‑4‑nitro isomer (CAS 941966‑93‑4) is explicitly indexed as ‘Phenylsulfonyl derivative 4’ in the TTD, while the 3‑nitro (CAS 941878‑12‑2), 4‑nitro (no methoxy), and 4‑methoxy‑2‑nitro positional isomers are catalogued as distinct entities with separate TTD Drug IDs [1]. The patent literature further distinguishes individual examples by their substitution pattern, indicating that receptor‑binding affinity and selectivity profiles are not interchangeable among regioisomers [2]. Consequently, substituting a ‘similar’ phenylsulfonyl butanamide without verifying the 2‑methoxy‑4‑nitro phenyl substitution risks nullifying the intended H₃R pharmacology and invalidating patent‑specific composition‑of‑matter claims.

Quantitative Evidence Guide: Differentiating 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide from Its Closest Structural and Pharmacological Comparators


H₃R Target Engagement: Patent‑Defined Inhibitor with CNS Indication vs. Non‑H₃R Phenylsulfonyl Butanamides

The TTD annotates Phenylsulfonyl derivative 4 (CAS 941966‑93‑4) as an inhibitor of the human histamine H₃ receptor (UniProt: HRH3_HUMAN), with a patented indication for central nervous system disease (ICD‑11: 8A04‑8D87) [1]. This target annotation places the compound within the well‑validated H₃R antagonist/inverse agonist space reviewed by Łażewska et al. (2018), where numerous phenylsulfonyl scaffolds have demonstrated nanomolar H₃R affinity [2]. By contrast, closely related phenylsulfonyl butanamides bearing different anilide substitution (e.g., CAS 941878‑12‑2, the 3‑nitro isomer) lack publicly documented H₃R binding data in authoritative databases, and their mechanism of action is described generically as ‘enzyme inhibition’ or ‘receptor binding’ without a defined molecular target . This target‑level annotation constitutes a meaningful differentiation criterion for procurement decisions.

Histamine H₃ receptor CNS drug discovery GPCR pharmacology

Regioisomeric Differentiation: 2‑Methoxy‑4‑nitro vs. 3‑Nitro and 4‑Nitro Phenylsulfonyl Butanamide Analogs

The 2‑methoxy‑4‑nitro substitution on the anilide ring of CAS 941966‑93‑4 is chemically distinct from the 3‑nitro analog (CAS 941878‑12‑2) and the 4‑nitro analog (CAS not specified, but the 4‑nitrophenyl variant without methoxy is commercially indexed) . In SAR studies of related sulfonamide‑based H₃R ligands, the position of electron‑withdrawing and electron‑donating groups on the aromatic ring has been shown to modulate both binding affinity and functional activity [1]. While published Ki or IC₅₀ values for CAS 941966‑93‑4 are not retrievable from non‑prohibited public sources, the patent review by Łażewska et al. (2018) explicitly distinguishes multiple ‘Phenylsulfonyl derivative’ compounds (46, 48, 49) by their substitution patterns and TTD identifiers, implying differentiated pharmacological profiles [1]. The 2‑methoxy‑4‑nitro arrangement places the methoxy group ortho to the amide linkage, which can influence the torsion angle between the anilide ring and the butanamide chain, potentially affecting H₃R binding pocket complementarity compared to the 3‑nitro or 4‑nitro isomers.

Medicinal chemistry Structure‑activity relationship Positional isomerism

Intellectual Property Position: Patented Composition of Matter vs. Unpatented or Off‑Patent Analogs

Phenylsulfonyl derivative 4 (CAS 941966‑93‑4) is explicitly listed as ‘Patented’ in the TTD, with the assignee being Oxygen Healthcare Research Pvt. Ltd. [1]. The associated patent family is discussed in the 2018 Expert Opinion on Therapeutic Patents review covering H₃R antagonists/inverse agonists (2013‑2017) [2]. In contrast, several structurally simpler phenylsulfonyl butanamides (e.g., the 3‑nitro isomer CAS 941878‑12‑2) appear in vendor catalogues without a corresponding patent assignment or TTD ‘Patented’ status . For organizations conducting freedom‑to‑operate analyses or seeking composition‑of‑matter protection, the patent status of CAS 941966‑93‑4 represents a verifiable differentiator that directly impacts procurement or licensing decisions.

Patent landscape Composition of matter Freedom to operate

Recommended Application Scenarios for 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide Based on Verified Evidence


Histamine H₃ Receptor Antagonist Screening and Pharmacological Tool Compound Studies

Given its TTD‑annotated H₃R inhibitor profile [1] and inclusion in a comprehensive H₃R patent review [2], CAS 941966‑93‑4 is best deployed as a reference ligand in H₃R binding or functional assays, where its 2‑methoxy‑4‑nitro substitution pattern can serve as a structural probe for SAR exploration around the phenylsulfonyl butanamide chemotype.

Regioisomeric Selectivity Profiling in CNS Drug Discovery

The distinct 2‑methoxy‑4‑nitro arrangement differentiates this compound from its 3‑nitro and 4‑nitro analogs [1]. Procurement of this specific isomer enables side‑by‑side evaluation of how methoxy/nitro positioning modulates H₃R affinity, selectivity against H₄R or other aminergic GPCRs, and physicochemical properties such as logP and solubility, supporting rational lead optimization.

Patent‑Protected Hit‑to‑Lead and Lead Optimization Programs Requiring Freedom‑to‑Operate Clarity

The patented status of Phenylsulfonyl derivative 4 [2] makes it suitable for license‑based commercial development programs. Industrial users seeking a composition‑of‑matter protected H₃R antagonist scaffold can reference the patent family identified in the 2018 Łażewska review for due diligence, while using CAS 941966‑93‑4 as a benchmark compound in competitive intelligence assessments.

Chemical Biology Probe for Central Nervous System Disease Target Engagement Studies

With a CNS disease indication (ICD‑11: 8A04‑8D87) assigned in the TTD [1], this compound is positioned for use in target engagement assays (e.g., ex vivo H₃R occupancy, functional cAMP modulation in neuronal cell lines) where confirmation of H₃R‑mediated pharmacology is required before advancing to in vivo efficacy models.

Quote Request

Request a Quote for 4-(benzenesulfonyl)-N-(2-methoxy-4-nitrophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.